molecular formula C16H18N2O5S B5039814 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide

4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide

Cat. No. B5039814
M. Wt: 350.4 g/mol
InChI Key: VDLFBNRGSNVJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, also known as INMS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the concentration of bicarbonate ions in the body. This, in turn, leads to a decrease in the pH of the body fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrases by 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can have various biochemical and physiological effects. These include a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma, a decrease in seizure activity, which is beneficial in the treatment of epilepsy, and a decrease in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of carbonic anhydrases, which makes it an excellent tool for studying the role of these enzymes in various physiological processes. However, 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide. One area of research is the development of new derivatives of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide that have improved solubility and pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic applications of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide in the treatment of various diseases, including cancer, epilepsy, and glaucoma. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide and its effects on various physiological processes.

Synthesis Methods

4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-nitrobenzenesulfonamide with isopropylamine. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization.

Scientific Research Applications

4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(2)12-4-7-14(8-5-12)24(21,22)17-15-9-6-13(18(19)20)10-16(15)23-3/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLFBNRGSNVJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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